molecular formula C9H8N2O3 B1581116 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 2420-17-9

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B1581116
CAS RN: 2420-17-9
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-UHFFFAOYSA-N
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Patent
US05606071

Procedure details

4.0 g (40 mmol) of hydantoin, 50 ml of dioxane, 0.025 g of zinc bromide, and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 60° C. for 30 minutes. The reaction system was then allowed to cool to room temperature. To the reaction system was then added 7.6 g (80 mmol) of phenol. The reaction mixture was then allowed to undergo reaction at a temperature of 50° C. for 4 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 4.69 g (yield: 61%) of 5-(p-hydroxyphenyl)hydantoin.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].BrBr.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Br-].[Zn+2].[Br-].O1CCOCC1>[OH:16][C:10]1[CH:15]=[CH:14][C:13]([CH:7]2[NH:1][C:2](=[O:3])[NH:4][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then vigorously stirred at a temperature of 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 50° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.